![molecular formula C22H18N4 B13760273 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine: is a complex organic compound that features a unique structure with multiple pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine typically involves multi-step organic reactions. One common method includes the formation of the pyridine rings followed by their coupling to a central phenyl ring. The final step involves the introduction of the methanamine group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can be employed to modify the pyridine rings or the methanamine group, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry: In coordination chemistry, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine serves as a ligand that can form stable complexes with various metal ions
Biology and Medicine: The compound’s ability to form metal complexes also makes it a candidate for biological and medicinal research. These complexes can be explored for their potential as therapeutic agents, particularly in the treatment of diseases where metal ions play a crucial role.
Industry: In the industrial sector, the compound’s unique structure and reactivity make it useful in the development of advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.
Mecanismo De Acción
The mechanism of action of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine largely depends on its interaction with metal ions and other molecular targets. As a ligand, it can coordinate with metal ions, influencing their electronic properties and reactivity. This coordination can activate or inhibit specific pathways, making the compound useful in catalysis and therapeutic applications.
Comparación Con Compuestos Similares
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 2-(pyridin-2-yl)pyrimidine derivatives
Comparison: Compared to similar compounds, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine offers a unique combination of multiple pyridine rings and a methanamine group This structure provides enhanced coordination capabilities and reactivity, making it more versatile in various applications
Propiedades
Fórmula molecular |
C22H18N4 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C22H18N4/c23-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-24-19)26-22(14-18)20-6-2-4-12-25-20/h1-14H,15,23H2 |
Clave InChI |
LFIAAHZVGJBSMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
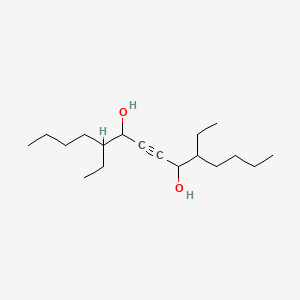
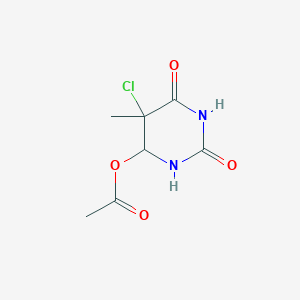
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
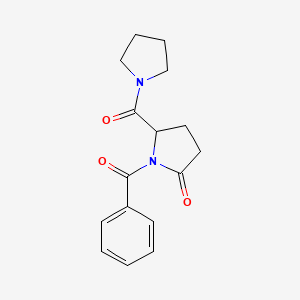
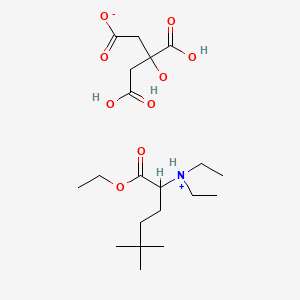
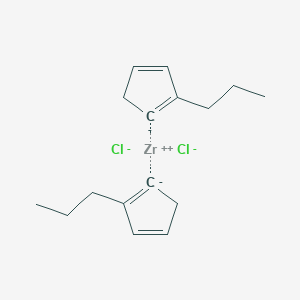

![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)


![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
